molecular formula C9H13NO4S2 B13197826 Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13197826
M. Wt: 263.3 g/mol
InChI Key: MMZYMXCJBFALHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects . The thiazole ring also plays a crucial role in binding to specific receptors and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both the isopropyl ester and the methanesulfonyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Biological Activity

Propan-2-yl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C9_9H13_{13}NO4_4S2_2. Its structure features a thiazole ring, which is known for its diverse biological activities. The presence of the methanesulfonyl and carboxylate groups enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound was evaluated against several bacterial strains using the agar-well diffusion method.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainConcentration (mM)Zone of Inhibition (mm)
E. coli 810
S. aureus 7.59
B. subtilis 7.58
S. epidermidis 76

The results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation.

Case Study: Antiproliferative Effects

In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, with IC50_{50} values indicating effective cytotoxicity:

Cell LineIC50_{50} (µM)
Prostate Cancer 0.7 - 1.0
Melanoma 1.8 - 2.6

These findings suggest that the compound may act through mechanisms such as inhibition of tubulin polymerization, which is a common pathway for many anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has revealed critical insights into how modifications to the thiazole ring influence biological activity:

  • Substituents on the Thiazole Ring : The presence of electron-donating groups at specific positions enhances cytotoxicity.
  • Methanesulfonyl Group : This group appears to play a vital role in improving solubility and bioavailability, contributing to the overall efficacy against microbial and cancer cells.

Properties

Molecular Formula

C9H13NO4S2

Molecular Weight

263.3 g/mol

IUPAC Name

propan-2-yl 4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H13NO4S2/c1-5(2)14-8(11)7-6(3)10-9(15-7)16(4,12)13/h5H,1-4H3

InChI Key

MMZYMXCJBFALHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)OC(C)C

Origin of Product

United States

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